N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide
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Overview
Description
N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide is a synthetic organic compound characterized by its unique structure, which includes a cyclohexene ring and an indole moiety linked through an oxalamide bridge. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide typically involves the following steps:
Formation of the Cyclohexene Intermediate: The cyclohexene moiety can be synthesized through the hydrogenation of benzene or via Diels-Alder reactions involving cyclohexadiene.
Indole Derivative Preparation: The indole derivative can be synthesized from aniline through Fischer indole synthesis, involving the reaction of phenylhydrazine with ketones or aldehydes.
Oxalamide Formation: The final step involves the coupling of the cyclohexene and indole intermediates using oxalyl chloride in the presence of a base such as triethylamine to form the oxalamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the hydrogenation and Diels-Alder reactions, as well as automated systems for the Fischer indole synthesis and oxalamide coupling.
Chemical Reactions Analysis
Types of Reactions
N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the oxalamide group to amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents such as N-bromosuccinimide for bromination.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor modulation, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide involves its interaction with molecular targets such as enzymes or receptors. The indole moiety may bind to specific sites on proteins, modulating their activity. The cyclohexene ring can influence the compound’s overall conformation and binding affinity.
Comparison with Similar Compounds
Similar Compounds
N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(1H-indol-5-yl)ethyl)oxalamide: Lacks the methyl group on the indole ring.
N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(1-methyl-1H-indol-3-yl)ethyl)oxalamide: Has the indole nitrogen substituted at a different position.
Uniqueness
N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide is unique due to the specific positioning of the methyl group on the indole ring, which can significantly affect its biological activity and binding properties. This structural uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-N'-[2-(1-methylindol-5-yl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O2/c1-24-14-11-18-15-17(7-8-19(18)24)10-13-23-21(26)20(25)22-12-9-16-5-3-2-4-6-16/h5,7-8,11,14-15H,2-4,6,9-10,12-13H2,1H3,(H,22,25)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWTLAWDNEDTMJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)CCNC(=O)C(=O)NCCC3=CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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